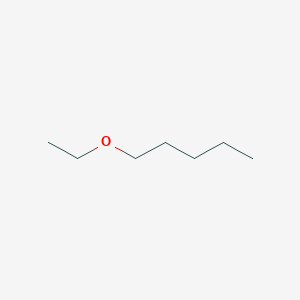

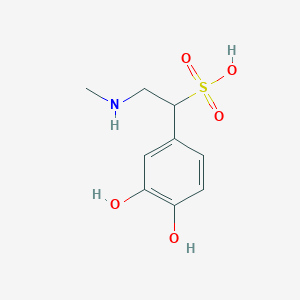

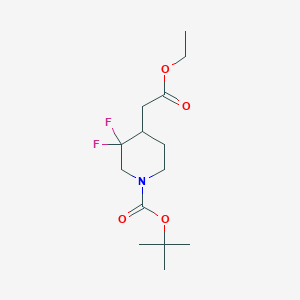

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

Übersicht

Beschreibung

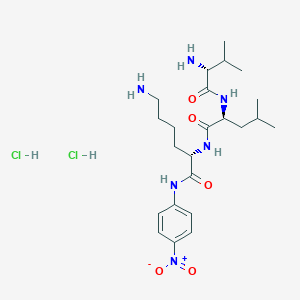

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H23F2NO4 and its molecular weight is 307.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1334412-95-1) is a compound of significant interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃F₂NO₄ |

| Molecular Weight | 307.33 g/mol |

| CAS Number | 1334412-95-1 |

| MDL Number | MFCD19686697 |

| Purity | ≥95% |

This compound exhibits biological activity primarily through its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with cancer progression and immune response modulation.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study evaluated its effect on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor-induced immunosuppression. The compound demonstrated significant inhibition of IDO1 activity, leading to enhanced T-cell function in vitro, which is crucial for effective anti-tumor immunity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit other metabolic enzymes. In vitro assays showed that it could reduce the activity of certain cytochrome P450 enzymes, which play a vital role in drug metabolism and the detoxification processes in the liver .

Study 1: IDO1 Inhibition

A recent study published in Biorxiv reported on the optimization of IDO1 inhibitors where this compound was tested. The results indicated that at a concentration of 10 µM, the compound reduced IDO1 protein levels by over 50%, suggesting its potential utility in cancer immunotherapy .

Study 2: Pharmacokinetics and Toxicity

Another study focused on the pharmacokinetics and toxicity profile of this compound. It was found to have favorable absorption characteristics with minimal cytotoxic effects on normal human cell lines at therapeutic concentrations. This is particularly important for its development as a therapeutic agent .

Applications in Pharmaceutical Development

This compound is being explored as an intermediate in the synthesis of novel piperidine derivatives with enhanced pharmacological properties. Its structural modifications are being studied to improve efficacy and reduce side effects associated with existing drugs.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics allow for modifications that can enhance pharmacological activity.

Case Study: Synthesis of Novel Antidepressants

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their antidepressant activity. The derivatives demonstrated varying levels of efficacy in animal models, suggesting that the difluoropiperidine structure could be pivotal in developing new antidepressant medications .

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Via alkylation reaction |

| Derivative B | Moderate | Through esterification |

| Derivative C | Low | Direct fluorination |

Agrochemical Applications

The compound's unique chemical structure also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.

Case Study: Herbicidal Efficacy

A field trial conducted by agricultural chemists tested the herbicidal properties of formulations containing this compound against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls .

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Material Science Applications

The compound is also being explored for applications in material science, particularly in the development of fluorinated polymers. Its difluoropiperidine structure can enhance thermal stability and chemical resistance in polymer matrices.

Case Study: Polymer Blends

Research published in Polymer Science highlighted the incorporation of this compound into polycarbonate blends. The resulting materials exhibited improved mechanical properties and thermal stability compared to unmodified polymers .

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Research and Development

Ongoing research is focused on optimizing the synthesis routes for this compound to enhance yield and reduce costs. Additionally, studies are exploring its interactions at the molecular level to better understand its mechanism of action across different applications.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate, and what methodological considerations are critical for yield optimization?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

- Fluorination : Introducing difluoro groups at the 3,3-positions via electrophilic fluorination agents (e.g., Selectfluor®) under anhydrous conditions .

- Ethoxy-oxoethyl attachment : A nucleophilic substitution or Michael addition using ethyl bromoacetate or similar reagents in dichloromethane (DCM) with catalytic DMAP and triethylamine (TEA) at 0–20°C .

- Boc protection : tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .

- Yield optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers safely handle this compound given its potential hazards?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Spill management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid water-based extinguishers; use CO₂ or dry powder for fires .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?

- 1H/13C NMR : Expect signals for tert-butyl (δ ~1.4 ppm, singlet), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and piperidine protons (δ 3.0–4.0 ppm) .

- IR : Stretching vibrations for carbonyl (C=O) at ~1700–1750 cm⁻¹ (ester and Boc groups) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₄H₂₂F₂NO₄ (calculated: 322.15 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Methodology : Grow single crystals via slow vapor diffusion (e.g., hexane/DCM). Collect diffraction data using a Mo/Kα source (λ = 0.71073 Å). Refine structures with SHELXL or WinGX .

- Key parameters : Analyze anisotropic displacement parameters (ADPs) and residual electron density maps to confirm 3,3-difluoro and ethoxy-oxoethyl orientations .

Q. How can conflicting reactivity data in nucleophilic substitution reactions involving the ethoxy-oxoethyl group be resolved?

- Troubleshooting :

- Isotopic labeling : Use ¹⁸O-labeled ethyl bromoacetate to track ester group retention .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to assess transition-state energies for competing pathways .

Q. What strategies are effective for analyzing enantiomeric purity, given the compound’s chiral centers?

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Monitor retention times and peak splitting .

- Circular dichroism (CD) : Correlate CD spectra with computationally predicted electronic transitions (TD-DFT) to assign absolute configuration .

Q. Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental ¹⁹F NMR chemical shifts be addressed?

- Calibration : Reference experimental shifts to CFCl₃. Compare with DFT-predicted values (B3LYP/6-311+G(d,p)) .

- Solvent effects : Recalculate shifts using a polarizable continuum model (PCM) for DCM or DMSO to account for solvent-induced deshielding .

Q. Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions

| Step | Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Selectfluor®, DCM | Difluorination | 65–75 | |

| 2 | Ethyl bromoacetate, TEA | Ethoxy-oxoethyl addition | 80–85 | |

| 3 | Boc₂O, DMAP | Boc protection | >90 |

Table 2. Safety and Handling Protocols

| Hazard | Precaution | Emergency Response | Reference |

|---|---|---|---|

| Irritant | PPE, fume hood | Flush eyes/skin with water | |

| Flammable | Avoid sparks | Use CO₂ extinguisher |

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO4/c1-5-20-11(18)8-10-6-7-17(9-14(10,15)16)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWNIWBPQUOTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.